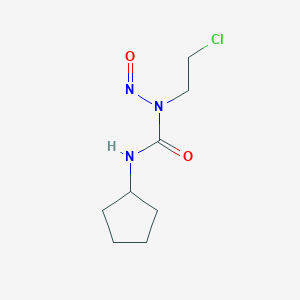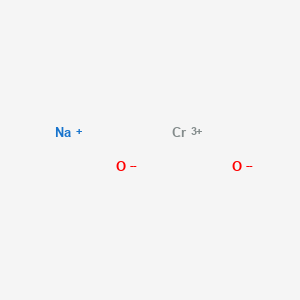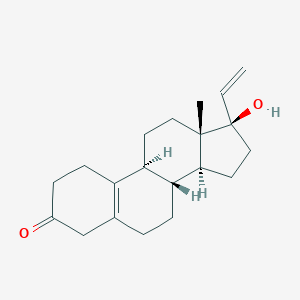
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene using a solid cyclization catalyst. The catalyst typically comprises an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite with a silica-to-alumina molar ratio of about 4:1 to 10:1 . The reaction is carried out at elevated temperatures and pressures to maintain the feedstock in the liquid phase, resulting in the formation of dimethyltetralins .
Industrial Production Methods
Industrial production of 2,7-dimethyltetralin involves similar cyclization processes, often utilizing advanced catalytic systems to enhance yield and selectivity. The use of modified H-BEA zeolites, such as those modified with silicon or boron, has been shown to improve the catalytic performance and reduce side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Isomerization: Conversion to other dimethyltetralin isomers, such as 2,6-dimethyltetralin, using modified H-BEA zeolites.
Dealkylation: Removal of methyl groups under specific conditions.
Oxidation: Formation of corresponding naphthalene derivatives.
Common Reagents and Conditions
Isomerization: Catalysts like silicon- and boron-modified H-BEA zeolites are used under controlled temperatures to achieve selective isomerization.
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide in the presence of a catalyst.
Major Products Formed
Applications De Recherche Scientifique
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Mécanisme D'action
The mechanism of action of 2,7-dimethyltetralin involves its interaction with specific molecular targets and pathways. For instance, during isomerization, the compound interacts with the active sites of the catalyst, leading to the rearrangement of its molecular structure. The presence of strong Brönsted acid sites in the catalyst facilitates these transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyltetralin
- 1,5-Dimethyltetralin
- 2,8-Dimethyltetralin
Uniqueness
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific methyl group positioning, which influences its chemical reactivity and physical properties. Compared to its isomers, 2,7-dimethyltetralin exhibits distinct behavior in catalytic processes and has specific applications in the synthesis of high-performance materials .
Propriétés
IUPAC Name |
2,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3,5,7,10H,4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAPJKOPHBEWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871209 |
Source


|
| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13065-07-1 |
Source


|
| Record name | 2,7-Dimethyl tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013065071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
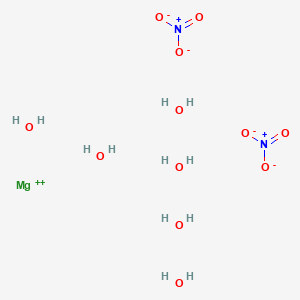
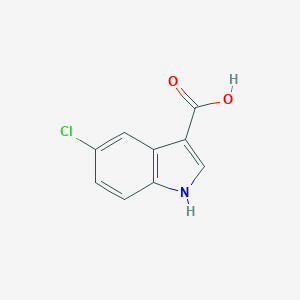
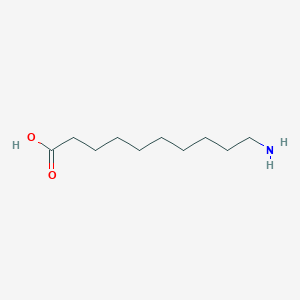
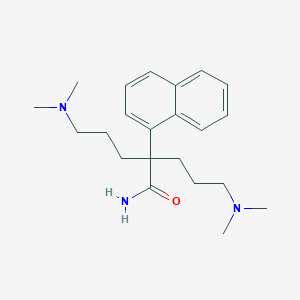

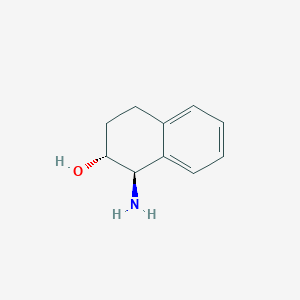
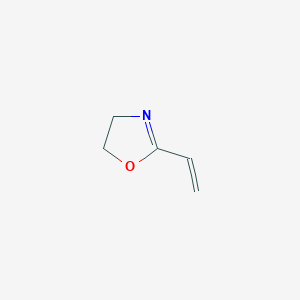
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
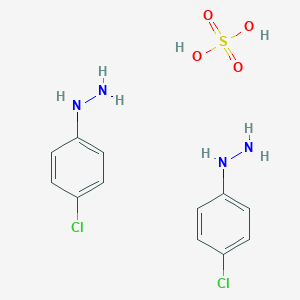
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)

